molecular formula C10H15NS B13323145 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine

Cat. No.: B13323145
M. Wt: 181.30 g/mol
InChI Key: MRPLSRYIEHTJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused tetrahydropyridine and thiophene ring system, a structure recognized as a privileged scaffold in the design of biologically active molecules . The core structure is a key precursor to various derivatives investigated for their therapeutic potential. Compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold have been identified as key precursors in the synthesis of molecules with diverse biological activities . For instance, structurally similar analogues have been developed as potent inhibitors of potassium channels (such as Kv1.3 and Kv1.5) , which are implicated in conditions like atrial fibrillation, autoimmune diseases, and type-2 diabetes . Other research into this chemical space has yielded inhibitors targeting kinases (e.g., COT, MK2) and the Hedgehog signaling pathway (HHAT) , highlighting the scaffold's utility in oncology and developmental disease research . The specific propyl substitution at the 7-position may influence the compound's physicochemical properties and interactions with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this building block to develop novel analogues for screening against various disease models. This product is intended for research and development purposes only. For Research Use Only. Not for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

7-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

InChI

InChI=1S/C10H15NS/c1-2-3-9-10-8(4-6-11-9)5-7-12-10/h5,7,9,11H,2-4,6H2,1H3

InChI Key

MRPLSRYIEHTJES-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(CCN1)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the thienopyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .

Scientific Research Applications

7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, thienopyridines are known to inhibit platelet aggregation by blocking the P2Y12 receptor on platelets. This prevents the binding of adenosine diphosphate (ADP), thereby inhibiting platelet activation and aggregation .

Comparison with Similar Compounds

Key Structural Features:

  • Core: A partially saturated thieno[2,3-c]pyridine system (4H,5H,6H,7H configuration).
  • Substituent : A propyl group (-CH₂CH₂CH₃) at the 7-position.
  • Functionalization: Potential for further derivatization at nitrogen or sulfur atoms.

Structural Analogues

Table 1: Structural Comparison of Thienopyridine Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Mass (g/mol) Key Applications/Properties
7-Propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine Thieno[2,3-c]pyridine (hydrogenated) 7-propyl C₁₀H₁₃NS 179.29 Underexplored; potential pharmacological scaffold
4H,5H,6H,7H-Thieno[2,3-c]pyridine hydrochloride Thieno[2,3-c]pyridine (hydrogenated) None (hydrochloride salt) C₇H₁₀ClNS 175.67 Commercial reagent (e.g., CAS 28783-41-7)
Prasugrel Thieno[3,2-c]pyridine 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl, acetate C₂₀H₂₀FNO₃S 373.44 Antiplatelet prodrug (P2Y12 inhibitor)
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido[2,3-c]pyridazine Varied substituents Variable Variable Bcl-xL inhibitor (anticancer agent)

Key Observations :

  • Core Variation: The 7-propyl derivative shares a hydrogenated thieno[2,3-c]pyridine core with its hydrochloride counterpart but differs in substituents. Prasugrel, a thieno[3,2-c]pyridine isomer, has a distinct substitution pattern critical for its antiplatelet activity .
Prasugrel (Thieno[3,2-c]pyridine Derivative)
  • Activity : Prasugrel is a prodrug metabolized to an active thiol metabolite (R-138727) that irreversibly inhibits the P2Y12 ADP receptor on platelets .
  • Structural Contrast : Unlike the 7-propyl derivative, prasugrel contains a fluorophenyl-cyclopropane moiety and an acetate group, enabling enzymatic activation.
4H,5H,6H,7H-Thieno[2,3-c]Pyridine Hydrochloride
  • Availability : Commercially available as a reagent (e.g., CAS 28783-41-7), suggesting utility as a synthetic intermediate .
  • Applications : Used in the synthesis of complex heterocycles, though its pharmacological profile remains uncharacterized.
Pyrido[2,3-c]Pyridazine Derivatives
  • Mechanism : Act as Bcl-xL inhibitors, inducing apoptosis in cancer cells .
  • Divergence : These compounds replace the thiophene ring with a pyridazine system, demonstrating how core heterocycle modifications alter biological targets.

Q & A

Q. Why do crystallographic data for similar thieno[2,3-c]pyridine derivatives show bond-length variations?

  • Answer : Variations arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., –NO2_2) shorten adjacent C–C bonds by 0.02–0.04 Å compared to electron-donating groups (e.g., –OCH3_3) . Always compare data collected at the same temperature (e.g., 296 K) to minimize thermal motion artifacts .

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